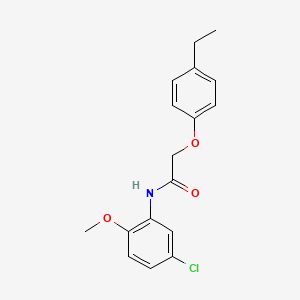![molecular formula C16H14Cl2N2O2 B5878847 2-(2,4-dichlorophenyl)-N'-[(4-methylbenzoyl)oxy]ethanimidamide](/img/structure/B5878847.png)
2-(2,4-dichlorophenyl)-N'-[(4-methylbenzoyl)oxy]ethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dichlorophenyl)-N'-[(4-methylbenzoyl)oxy]ethanimidamide, also known as DME, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. DME is a derivative of ethanimidamide and is synthesized through a multistep process.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenyl)-N'-[(4-methylbenzoyl)oxy]ethanimidamide is not fully understood, but it is believed to act as a partial agonist at the CB1 and CB2 receptors of the endocannabinoid system. This compound has been shown to increase the levels of endocannabinoids in the body, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to reduce pain and inflammation, improve memory and cognition, and decrease anxiety and depression. This compound has also been shown to have potential applications in the treatment of various neurological disorders, including epilepsy and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the primary advantages of 2-(2,4-dichlorophenyl)-N'-[(4-methylbenzoyl)oxy]ethanimidamide is its ability to modulate the activity of the endocannabinoid system in a selective and reversible manner. This makes it a valuable tool for studying the role of the endocannabinoid system in various physiological processes. However, one of the primary limitations of this compound is its relatively low potency compared to other compounds that target the endocannabinoid system. This can make it difficult to achieve the desired effects at lower concentrations, which can limit its usefulness in certain experiments.
Future Directions
There are several future directions for research on 2-(2,4-dichlorophenyl)-N'-[(4-methylbenzoyl)oxy]ethanimidamide. One area of interest is the development of more potent derivatives of this compound that can target the endocannabinoid system more effectively. Another area of interest is the use of this compound in the treatment of various neurological disorders, including epilepsy and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Synthesis Methods
2-(2,4-dichlorophenyl)-N'-[(4-methylbenzoyl)oxy]ethanimidamide is synthesized through a multistep process that involves the reaction of 2,4-dichlorophenyl isocyanate with 4-methylbenzoic acid in the presence of a base. The resulting intermediate is then reacted with ethylamine to produce the final product, this compound. The synthesis method for this compound is relatively straightforward and can be carried out using standard laboratory techniques.
Scientific Research Applications
2-(2,4-dichlorophenyl)-N'-[(4-methylbenzoyl)oxy]ethanimidamide has a wide range of potential applications in scientific research. One of the primary uses of this compound is as a tool for studying the role of the endocannabinoid system in the body. The endocannabinoid system is a complex network of receptors and signaling molecules that play a critical role in regulating various physiological processes, including pain, appetite, and mood. This compound has been shown to modulate the activity of the endocannabinoid system, making it a valuable tool for studying this important system.
properties
IUPAC Name |
[(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O2/c1-10-2-4-11(5-3-10)16(21)22-20-15(19)8-12-6-7-13(17)9-14(12)18/h2-7,9H,8H2,1H3,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZTWJXYGHZBBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)ON=C(CC2=C(C=C(C=C2)Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O/N=C(/CC2=C(C=C(C=C2)Cl)Cl)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

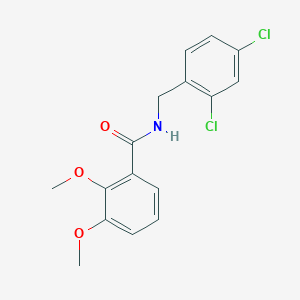
![4-[2-(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]-2-ethoxyphenyl 2-furoate](/img/structure/B5878767.png)
![5-{[(3-methoxyphenyl)amino]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5878775.png)
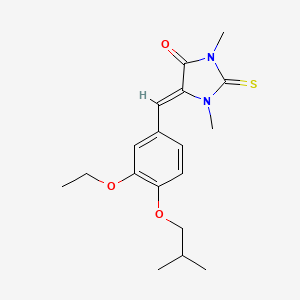
![2-methyl-3-[(2-phenylethyl)amino]-2-cyclopenten-1-one](/img/structure/B5878788.png)
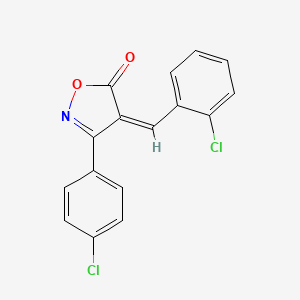
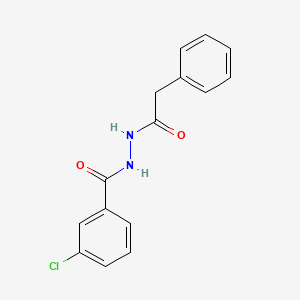
![4-[(2-chlorophenyl)hydrazono]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B5878803.png)
![3-{5-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5878814.png)
![N'-[(3-chlorobenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5878817.png)


![6-ethyl-4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5878844.png)
